molecular formula C7H10N2O2 B1597070 methyl 3,5-dimethyl-1H-pyrazole-4-carboxylate CAS No. 25016-18-6

methyl 3,5-dimethyl-1H-pyrazole-4-carboxylate

Cat. No. B1597070
CAS RN: 25016-18-6
M. Wt: 154.17 g/mol
InChI Key: HYULAOVKUFWMCB-UHFFFAOYSA-N
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Description

Methyl 3,5-dimethyl-1H-pyrazole-4-carboxylate is an organic compound with the molecular weight of 154.17 . It is a derivative of pyrazole, which is a class of organic compounds containing a five-membered aromatic ring of three carbon atoms, two adjacent nitrogen atoms, and two double bonds .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H10N2O2/c1-4-6(7(10)11-3)5(2)9-8-4/h1-3H3,(H,8,9) . This indicates that the molecule contains seven carbon atoms, ten hydrogen atoms, two nitrogen atoms, and two oxygen atoms.

The storage temperature and shipping temperature are not specified .

Scientific Research Applications

  • Structural and Spectral Investigations : Research on pyrazole-4-carboxylic acid derivatives, such as methyl 3,5-dimethyl-1H-pyrazole-4-carboxylate, includes combined experimental and theoretical studies. These compounds have been characterized using techniques like NMR, FT-IR spectroscopy, and single-crystal X-ray diffraction. Theoretical approaches like density functional theory (DFT) are used to compare experimental results and to study electronic transitions within the molecule (Viveka et al., 2016).

  • Synthesis Methods : Research has explored the synthesis of derivatives of this compound. For example, the Vilsmeier-Haak formylation process has been used to produce 4-formyl derivatives of N-alkyl-3,5-dimethyl-1H-pyrazoles. This synthesis method is important for understanding the chemical properties and potential applications of these compounds (Attaryan et al., 2006).

  • Materials Science Applications : In materials science, these compounds have been used in the crystal engineering of coordination polymers. For instance, the utility of the pyrazole-carboxylate mixed ligand system was probed with the synthesis of new coordination polymers, which can have applications in various fields including catalysis and materials science (Hawes et al., 2014).

  • Corrosion Inhibition : Research has been conducted on the potential activity of bipyrazole derivatives, including this compound, as corrosion inhibitors. These studies use density functional theory to analyze the inhibition efficiencies and reactive sites of these compounds, indicating their potential application in protecting materials against corrosion (Wang et al., 2006).

  • Biological Applications : There is research into the cytotoxic properties of related compounds, indicating potential applications in biomedical fields. For example, studies on tridentate bipyrazolic compounds showed cytotoxic activity against tumor cell lines, suggesting their potential use in developing anticancer therapies (Kodadi et al., 2007).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or comes into contact with skin . The signal word is “Warning” and there are several precautionary statements associated with its handling .

properties

IUPAC Name

methyl 3,5-dimethyl-1H-pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-4-6(7(10)11-3)5(2)9-8-4/h1-3H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYULAOVKUFWMCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10372962
Record name methyl 3,5-dimethyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10372962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

25016-18-6
Record name Methyl 3,5-dimethyl-1H-pyrazole-4-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25016-18-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name methyl 3,5-dimethyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10372962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 3,5-dimethyl-1H-pyrazole-4-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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